molecular formula C11H20Cl2N2 B13040966 (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13040966
M. Wt: 251.19 g/mol
InChI Key: UFUOCAIUJFBMFF-YQFADDPSSA-N
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Description

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C11H18N2 · 2HCl. It is a derivative of ethane-1,2-diamine, where the ethane backbone is substituted with a 2,4,6-trimethylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the corresponding amine. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride: This compound has a similar structure but with two 2,4,6-trimethylphenyl groups.

    Ethanone, 1-(2,4,6-trimethylphenyl)-: This compound is structurally similar but lacks the ethane-1,2-diamine backbone.

Uniqueness

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of two amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

(1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;;/h4-5,10H,6,12-13H2,1-3H3;2*1H/t10-;;/m1../s1

InChI Key

UFUOCAIUJFBMFF-YQFADDPSSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H](CN)N)C.Cl.Cl

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CN)N)C.Cl.Cl

Origin of Product

United States

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